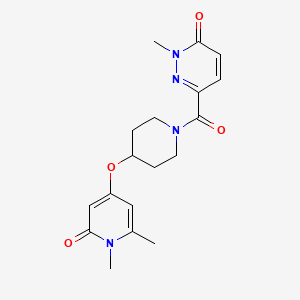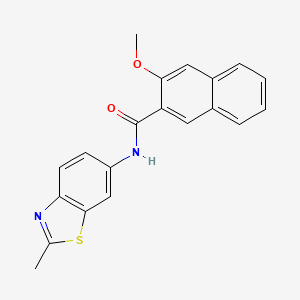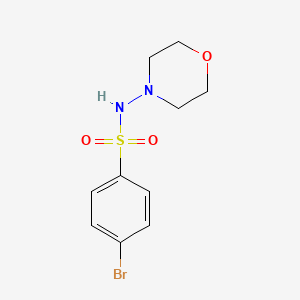
2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
カタログ番号 B2411817
CAS番号:
1226435-75-1
分子量: 261.67
InChIキー: HEVXVFTZNUAPKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and various reagents. A patent describes a process for the synthesis of a related compound, which could potentially be adapted for the synthesis of the compound .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Without specific information about the structure of this compound, it’s challenging to predict its reactivity .科学的研究の応用
Photoreaction Studies
- Photoreaction Behaviors : This compound exhibits interesting photoreaction behaviors in both crystalline state and in solution, such as stepwise [2+2] cycloadditions under crystal lattice control (Takehiro Tsutsumi et al., 1991).
Antimicrobial and Antifungal Activity
- Antibacterial Activity : Derivatives of this compound have shown significant antibacterial properties, particularly against various bacterial strains (K. Mogilaiah et al., 2009).
- Antifungal Properties : Certain compounds derived from it have been screened for antifungal activity, showing potential as antifungal agents (M. Ibrahim et al., 2008).
Synthesis and Chemical Analysis
- Synthetic Applications : It's used in the synthesis of various chemical compounds, such as bipyridine-carbonitriles and derivatives with pyrazole and/or triazole moieties (E. Hussein et al., 2015).
- Chemical Reactions and Derivatives : Involvement in a range of chemical reactions, leading to the formation of diverse chemical structures and derivatives (B. Reddy et al., 2012).
Anticonvulsant and Muscle Relaxant Activities
- Neurological Applications : Some derivatives exhibit promising anticonvulsant activity and muscle relaxant properties, indicating potential use in neurological disorders (B. Sharma et al., 2013).
Synthesis of Novel Compounds
- Novel Compound Synthesis : Used in the synthesis of novel compounds like pyrazoline and dihydropyrimidine-based compounds, which are evaluated for various biological activities including antiproliferative activity (F. Awadallah et al., 2013).
Antioxidative and Antihypertensive Properties
- Antioxidative and Antihypertensive Potential : Certain derivatives display antioxidative properties and ACE inhibitory potential, suggesting a role in antihypertensive management (Anusree Maneesh et al., 2018).
Antimicrobial Scaffolds
- Antimicrobial Scaffolds : The compound is used in the synthesis of thieno[3,2-d]pyrimidines, which serve as new scaffolds for antimicrobial activities (H. Hafez et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(2-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-3-1-2-4-10(9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXVFTZNUAPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)

![[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2411743.png)

![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)

![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)


